7-fluoro-1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and an indole ring system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spiro Compound Formation: The spiro connection is formed through a cyclization reaction, where the indole derivative reacts with a suitable precursor to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced carbonyl compounds.
Substitution Products: Compounds where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The spiro connection and fluorine atom contribute to its biological activity and binding affinity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the spiro connection provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE
- **7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE
Uniqueness
The uniqueness of 7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its spiro connection and the presence of the fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C26H23FN2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-fluoro-2-(oxolan-2-ylmethyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H23FN2O5/c1-2-11-28-19-8-4-3-7-18(19)26(25(28)32)21-22(30)17-13-15(27)9-10-20(17)34-23(21)24(31)29(26)14-16-6-5-12-33-16/h3-4,7-10,13,16H,2,5-6,11-12,14H2,1H3 |
InChI Key |
XVKXRKQNGZLXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=C(C4=O)C=C(C=C6)F |
Origin of Product |
United States |
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